molecular formula C18H20N2O5 B4129692 1-(1,3-Benzodioxol-5-yl)-3-[1-(3,4-dimethoxyphenyl)ethyl]urea

1-(1,3-Benzodioxol-5-yl)-3-[1-(3,4-dimethoxyphenyl)ethyl]urea

Cat. No.: B4129692
M. Wt: 344.4 g/mol
InChI Key: BVLASVMASSPKFT-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-N’-[1-(3,4-dimethoxyphenyl)ethyl]urea is a synthetic organic compound that features a benzodioxole ring and a dimethoxyphenyl group

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(3,4-dimethoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-11(12-4-6-14(22-2)16(8-12)23-3)19-18(21)20-13-5-7-15-17(9-13)25-10-24-15/h4-9,11H,10H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLASVMASSPKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-N’-[1-(3,4-dimethoxyphenyl)ethyl]urea typically involves the reaction of 1,3-benzodioxole with an appropriate isocyanate derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-yl-N’-[1-(3,4-dimethoxyphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogen or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new bioactive compounds.

    Medicine: The compound’s potential pharmacological properties are of interest for the development of new therapeutic agents, particularly in the areas of oncology and neurology.

    Industry: It may find applications in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-1,3-benzodioxol-5-yl-N’-[1-(3,4-dimethoxyphenyl)ethyl]urea exerts its effects is not fully understood. its molecular structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-N’-(3-chlorophenyl)urea
  • N-allyl-N’-(1,3-benzodioxol-5-yl)urea
  • N-(3-chlorophenyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

Uniqueness

N-1,3-benzodioxol-5-yl-N’-[1-(3,4-dimethoxyphenyl)ethyl]urea is unique due to the presence of both the benzodioxole and dimethoxyphenyl groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzodioxol-5-yl)-3-[1-(3,4-dimethoxyphenyl)ethyl]urea
Reactant of Route 2
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1-(1,3-Benzodioxol-5-yl)-3-[1-(3,4-dimethoxyphenyl)ethyl]urea

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